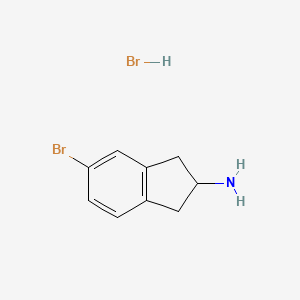

5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide

Übersicht

Beschreibung

5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide is a chemical compound with the molecular formula C9H10BrN·HBr and a molecular weight of 293.00 g/mol . It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its solid physical form and is typically stored at room temperature .

Vorbereitungsmethoden

The synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide involves several steps. One common synthetic route includes the bromination of 2,3-dihydro-1H-indene followed by amination to introduce the amine group. The final step involves the formation of the hydrobromide salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Analyse Chemischer Reaktionen

5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research studies explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide include:

5-Bromo-2,3-dihydro-1H-inden-1-amine: Differing by the position of the amine group.

2-Amino-5-bromoindane: Another brominated indane derivative.

5-Bromo-2,3-dihydro-1H-inden-2-amine: The non-hydrobromide form of the compound. The uniqueness of this compound lies in its specific structure and the presence of the hydrobromide salt, which can influence its solubility and reactivity.

Biologische Aktivität

5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide (CAS No. 321352-52-7) is a chemical compound that has garnered attention in various fields of biological and medicinal chemistry. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula C9H10BrN·HBr and a molecular weight of 293.00 g/mol. The synthesis typically involves bromination followed by amination to introduce the amine group, culminating in the formation of the hydrobromide salt, which enhances solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate the activity of various enzymes and receptors, which leads to significant biological effects. The exact pathways are context-dependent but often involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, influencing cellular signaling processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound possesses significant antibacterial properties, potentially making it a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans. The observed MIC values suggest moderate efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings indicate that this compound could be explored further for antifungal applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of indane derivatives similar to this compound:

- Cardiac Myosin Inhibition : Indane analogues have been explored as allosteric inhibitors of cardiac myosin, showing promise in modulating heart contractility without affecting calcium levels within myocytes .

- Tuberculosis Research : Related compounds have been studied for their anti-tuberculosis properties, indicating that modifications on the indane structure can lead to significant biological activity against Mycobacterium tuberculosis.

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.BrH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNGAALXGMXZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479855 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321352-52-7 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.